2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one
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Overview
Description
2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one is a synthetic organic compound that features a bromophenyl group, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group can be introduced via electrophilic aromatic substitution.
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Imidazole Introduction: The imidazole moiety can be attached using a condensation reaction with an aldehyde or ketone precursor.
Final Coupling: The final step involves coupling the bromophenyl intermediate with the piperidine-imidazole intermediate under suitable conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and rigorous purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one would depend on its specific application. For instance, if it acts as a ligand, it might bind to a specific receptor and modulate its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- 2-(4-Fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
- 2-(4-Methylphenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone
Uniqueness
The presence of the bromine atom in 2-(4-bromophenyl)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]ethan-1-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O/c1-20-12-19-11-16(20)14-6-8-21(9-7-14)17(22)10-13-2-4-15(18)5-3-13/h2-5,11-12,14H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUKBACZRXCWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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